molecular formula C14H19NO3 B1608434 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile CAS No. 36622-33-0

3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile

Cat. No.: B1608434
CAS No.: 36622-33-0
M. Wt: 249.3 g/mol
InChI Key: BATQRRPXKXQYAX-UHFFFAOYSA-N
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Description

Nomenclature and Classification

3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile possesses multiple systematic names that reflect different nomenclature conventions and structural perspectives. The Chemical Abstracts Service has assigned this compound the registry number 36622-33-0, providing definitive identification within chemical databases. The preferred IUPAC name follows systematic nomenclature rules, designating the compound as this compound.

Alternative nomenclature systems provide additional naming conventions for this compound. The CAS nomenclature system designates it as 3,4,5-Trimethoxy-α-(1-methylethyl)benzeneacetonitrile, which emphasizes the benzeneacetonitrile core structure with specific substitution patterns. This alternative naming convention highlights the relationship between the aromatic ring system and the acetonitrile functionality. Additional synonyms include 2-(3,4,5-trimethoxyphenyl)-2-isopropylacetonitrile and 2-(3,4,5-Trimethoxyphenyl)-3-methylbutyronitrile, which provide different perspectives on the structural framework.

The compound belongs to the classification of aromatic nitriles, specifically those containing methoxy-substituted phenyl rings. Within chemical classification systems, it falls under the broader category of nitrile-function compounds, as indicated by its Harmonized System code 2926909090. The European Community number 253-134-9 provides additional regulatory identification within European chemical inventories.

The molecular classification extends to its functional group characteristics, where the compound exhibits both aromatic ether functionalities through the three methoxy substituents and a nitrile functional group. This dual functionality places the compound within multiple chemical families, contributing to its diverse potential applications and reactivity patterns. The presence of the trimethoxyphenyl motif specifically categorizes it among compounds with extensive aromatic substitution, which often exhibit unique electronic and steric properties.

Structural Features and Molecular Properties

The molecular structure of this compound exhibits a molecular formula of C₁₄H₁₉NO₃, corresponding to a molecular weight of 249.31 grams per mole. This molecular composition reveals the presence of fourteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, reflecting the complex structural architecture of the compound.

The International Chemical Identifier (InChI) for this compound is InChI=1S/C14H19NO3/c1-9(2)11(8-15)10-6-12(16-3)14(18-5)13(7-10)17-4/h6-7,9,11H,1-5H3, providing a standardized representation of its molecular connectivity. The corresponding InChI Key, BATQRRPXKXQYAX-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is CC(C)C(C#N)C1=CC(=C(C(=C1)OC)OC)OC, which describes the molecular structure in a linear string format. This representation clearly indicates the branched alkyl chain containing the nitrile group attached to the trimethoxy-substituted aromatic ring.

Property Value Reference
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
Density 1.046 g/cm³
Boiling Point 357.9°C at 760 mmHg
Flash Point 136.9°C
Refractive Index 1.496
LogP 2.97558

The aromatic ring system features a 1,2,3-trimethoxy substitution pattern, creating a highly substituted benzene ring with significant electron-donating character. The three methoxy groups positioned at the 3, 4, and 5 positions of the phenyl ring contribute substantially to the electronic properties of the aromatic system. This substitution pattern creates a region of high electron density on the aromatic ring, which influences both the chemical reactivity and physical properties of the compound.

The aliphatic portion of the molecule consists of a branched four-carbon chain containing both the nitrile functional group and a methyl branch. The nitrile carbon is positioned at the terminal end of the chain, while the methyl substituent occurs at the third carbon position when counting from the nitrile end. This branching pattern contributes to the overall molecular shape and influences the compound's physical properties, including its solubility characteristics and intermolecular interactions.

The calculated partition coefficient (LogP) value of 2.97558 indicates moderate lipophilicity, suggesting that the compound exhibits balanced hydrophobic and hydrophilic character. This property reflects the combination of the hydrophobic aromatic ring system and alkyl chain with the more polar nitrile and methoxy functionalities. The complexity value of 283 demonstrates the intricate nature of the molecular structure, taking into account the multiple substituents and branching patterns.

Stereochemical Analysis

The stereochemical analysis of this compound reveals important aspects of its three-dimensional molecular architecture. The compound contains one stereogenic center located at the carbon atom bearing both the nitrile group and the trimethoxyphenyl substituent. This chiral center arises from the attachment of four different substituents: the nitrile group, the trimethoxyphenyl ring, a hydrogen atom, and the isopropyl group.

The presence of this stereogenic center means that the compound can exist as two enantiomers, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules. The absolute configuration at this center determines the spatial arrangement of the substituents and influences the compound's interactions with chiral environments, such as biological systems or chiral catalysts.

Database records indicate that the compound is typically encountered as a racemic mixture, containing equal proportions of both enantiomers. This racemic nature reflects the common synthetic approaches used for its preparation, which generally do not employ chiral catalysts or chiral starting materials. The lack of stereospecific synthesis methods results in the formation of both possible stereoisomers in equal amounts.

The molecular geometry around the stereogenic center exhibits tetrahedral coordination, with bond angles approximating 109.5 degrees. The bulky isopropyl group and the trimethoxyphenyl ring create significant steric interactions that influence the preferred conformations of the molecule. These steric effects contribute to the overall shape of the molecule and affect its ability to interact with other chemical species.

Conformational analysis reveals that the molecule can adopt multiple conformations through rotation around the carbon-carbon bonds in the aliphatic chain. The isopropyl group can rotate around its attachment point, while the trimethoxyphenyl ring maintains its planar geometry. The preferred conformations are influenced by steric interactions between the various substituents and by weak intramolecular interactions such as hydrogen bonding between the methoxy groups and nearby hydrogen atoms.

The stereochemical properties of this compound have important implications for its chemical behavior and potential applications. In biological systems, the two enantiomers may exhibit different activities or selectivities due to their distinct three-dimensional shapes. Similarly, in chemical reactions involving chiral reagents or catalysts, the two enantiomers may react at different rates or produce different products.

Crystallographic Data

Crystallographic data for this compound provides crucial information about its solid-state structure and packing arrangements. While comprehensive single-crystal X-ray diffraction data is not extensively documented in the available literature, general crystallographic principles can be applied to understand the expected solid-state behavior of this compound.

The molecular packing in the crystalline state is likely influenced by several intermolecular interactions. The presence of multiple methoxy groups creates opportunities for weak hydrogen bonding interactions between molecules, where the oxygen atoms can serve as hydrogen bond acceptors. These interactions contribute to the stability of the crystal lattice and influence the melting point and other physical properties of the solid compound.

The aromatic ring system provides additional opportunities for intermolecular interactions through π-π stacking arrangements. The electron-rich nature of the trimethoxy-substituted benzene ring makes it particularly susceptible to such interactions with neighboring molecules in the crystal lattice. These aromatic interactions contribute to the overall stability of the crystalline structure and influence the compound's sublimation and solubility properties.

The nitrile functional group introduces additional complexity to the crystallographic analysis through its potential for dipole-dipole interactions. The linear geometry of the nitrile group and its significant dipole moment create preferential orientations in the crystal lattice that minimize electrostatic repulsion while maximizing attractive interactions between molecules.

Based on the molecular structure and similar compounds, the crystal system is expected to be either monoclinic or triclinic, reflecting the asymmetric nature of the molecule and the presence of the stereogenic center. The space group assignment would depend on the specific packing arrangement adopted by the molecules in the solid state, which is influenced by the balance between different intermolecular forces.

The unit cell parameters would reflect the molecular dimensions and packing efficiency of the compound. The a, b, and c axes would correspond to the principal directions of molecular packing, while the alpha, beta, and gamma angles would indicate any deviations from orthogonal packing arrangements. The density of the crystalline material, calculated from the unit cell parameters and molecular weight, would provide information about the efficiency of molecular packing in the solid state.

Temperature-dependent crystallographic studies would reveal information about thermal expansion and potential phase transitions. The coefficient of thermal expansion would indicate how the crystal lattice responds to temperature changes, while differential scanning calorimetry could identify any polymorphic transitions or other thermal events affecting the crystalline structure.

Properties

IUPAC Name

3-methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9(2)11(8-15)10-6-12(16-3)14(18-5)13(7-10)17-4/h6-7,9,11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATQRRPXKXQYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957886
Record name 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile
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Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36622-33-0
Record name 3,4,5-Trimethoxy-α-(1-methylethyl)benzeneacetonitrile
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Record name 3,4,5-Trimethoxy-alpha-(1-methylethyl)phenylacetonitrile
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Record name 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile
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Record name 3,4,5-trimethoxy-α-(1-methylethyl)phenylacetonitrile
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Preparation Methods

Photochemical Alkylation via Friedel-Crafts Type Reaction

A recent advanced method involves a photochemical two-carbon homologation of Friedel-Crafts alkylation, enabling the modular assembly of complex alkylated aromatic compounds, including derivatives structurally related to this compound.

  • Starting Materials : Styrene derivatives and α-bromoalkyl precursors.
  • Catalyst : Photocatalysts such as 10-phenylphenothiazine (PTH).
  • Conditions : Irradiation under purple LEDs (390 nm), argon atmosphere, dry solvents like 1,2-dichloroethane (DCE).
  • Additives : Zinc acetate (Zn(OAc)2) as a Lewis acid additive to improve yield and selectivity.
  • Procedure : The reaction mixture is stirred under irradiation for 6 hours, followed by aqueous workup and purification by flash chromatography.

This method yields high purity alkylated products with good yields (up to 80%) and allows for the incorporation of the 3,4,5-trimethoxyphenyl group in the target nitrile compound.

Preparation of Key Starting Materials

  • 3,4,5-Trimethoxyphenyl Vinyl Derivatives : Prepared via Wittig reaction from 2,3,5-trimethoxybenzaldehyde using methyltriphenylphosphonium bromide and potassium tert-butoxide in dry THF.
  • Bromoalkyl Precursors : Synthesized by esterification of bromoacetic acid with alcohols under DCC/DMAP catalysis in dry dichloromethane.
  • Alkene Derivatives : Prepared by nucleophilic substitution of 4-vinylbenzyl chloride with various acids or alcohols in dry DMF with K2CO3 as base.

These intermediates are crucial for the subsequent photochemical alkylation step.

Reaction Optimization and Yields

A detailed optimization study was performed to maximize the yield of the alkylation reaction leading to the nitrile compound:

Entry Photocatalyst Solvent Additive Yield of Desired Product (%) Notes
1 fac-Ir(ppy)3 CH3CN Zn(OAc)2 43 Moderate yield
2 PTH DCE Zn(OAc)2 80 Highest yield under optimized conditions
3 PTH THF Zn(OAc)2 46 Lower yield
4 fac-Ir(ppy)3 CH3CN KF 0 No desired product
5 No catalyst DCE Zn(OAc)2 0 No reaction
  • The use of 10-phenylphenothiazine (PTH) as photocatalyst in DCE solvent with Zn(OAc)2 additive provided the best yield (80%).

Characterization Data of this compound

  • Physical State : White solid with melting point around 88-90 °C.
  • NMR Data :
    • ^1H NMR (400 MHz, CDCl3): Aromatic protons as singlets at ~6.13 ppm, methoxy groups at ~3.75-3.80 ppm, and aliphatic protons consistent with the butanenitrile backbone.
    • ^13C NMR (101 MHz, CDCl3): Signals corresponding to aromatic carbons, methoxy carbons (~55 ppm), nitrile carbon (~120 ppm), and aliphatic carbons.
  • High-Resolution Mass Spectrometry (HRMS) : m/z consistent with molecular formula C19H22NO3 [M+H]^+ found at 312.1614, confirming molecular integrity.

Summary Table of Key Reaction Steps and Yields

Step Reagents/Conditions Product Yield (%) Notes
Wittig Reaction 2,3,5-trimethoxybenzaldehyde, ylide in THF 1,2,5-Trimethoxy-3-vinylbenzene 70 Precursor for alkylation
Esterification of Bromoacetic Acid Bromoacetic acid, alcohol, DCC, DMAP in DCM Bromoalkyl ester 65-76 Key alkylation precursor
Photochemical Alkylation Styrene, α-bromoalkyl, PTH, Zn(OAc)2, DCE, LED irradiation This compound 67 Optimized photochemical step

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Overview
The compound is explored for its role as a building block in the synthesis of various therapeutic agents. Its structural features make it suitable for modifications that enhance biological activity.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the trimethoxyphenyl group have been shown to increase cytotoxicity against specific cancer cell lines .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression and inflammation. Studies have demonstrated that certain analogs can effectively inhibit enzyme activity, leading to reduced tumor growth in preclinical models .

Biological Studies

Overview
In biological research, this compound serves as a tool for studying various biochemical pathways.

Applications

  • Receptor Binding Assays : The compound is used to investigate interactions with cellular receptors, providing insights into mechanisms of action for potential drug candidates .
  • Biofilm Formation Inhibition : A study demonstrated that derivatives of this compound can significantly inhibit biofilm formation in Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Material Science

Overview
The unique electronic properties of the compound make it valuable in material science applications.

Applications

  • Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced electronic properties. Its incorporation into polymer matrices has been shown to improve conductivity and stability under various conditions .

Data Table: Summary of Applications

Application AreaSpecific Use CasesFindings/Results
Medicinal ChemistryAnticancer agentsIncreased cytotoxicity against cancer cell lines
Enzyme inhibitionEffective inhibition leading to reduced tumor growth
Biological StudiesReceptor binding assaysInsights into drug-receptor interactions
Biofilm formation inhibitionSignificant reduction in biofilm formation
Material SciencePolymer synthesisEnhanced electronic properties in polymer matrices

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile is primarily attributed to the trimethoxyphenyl group. This moiety interacts with various molecular targets, including tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions inhibit critical cellular processes, leading to the compound’s bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile and related compounds:

Compound Substituents/Backbone Molecular Weight Reported Biological Activity Synthetic Route
This compound Butanenitrile, 3-methyl, 2-(3,4,5-trimethoxyphenyl) ~277.3 g/mol Limited direct data; analogs show antitumor potential Multi-step condensation/alkylation
3-Methyl-2-[2-(3,4,5-trimethoxyphenyl)cyclopropanecarbonyl]quinoxaline 1,4-di-N-oxide Quinoxaline di-N-oxide with cyclopropane-carbonyl and 3,4,5-trimethoxyphenyl ~465.5 g/mol Anticancer activity (in vitro cell line studies) Cyclopropanation followed by quinoxaline coupling
2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile 1,2,4-Triazole with methoxyphenyl and nitrile ~260.3 g/mol Antimicrobial (PASS-predicted) Thiol-alkylation and triazole ring formation
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanenitrile Hydroxybutanenitrile with trifluorophenyl ~215.2 g/mol Intermediate for pharmaceuticals (e.g., kinase inhibitors) Asymmetric synthesis (92% yield)

Key Findings:

Structural Influence on Bioactivity: The 3,4,5-trimethoxyphenyl group is a common pharmacophore in microtubule-targeting agents (e.g., combretastatin analogs). In contrast, the trifluorophenyl derivative [(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanenitrile] exhibits higher polarity due to fluorine substituents, favoring its use as a chiral intermediate in drug synthesis .

Synthetic Complexity: Quinoxaline derivatives (e.g., Series 4–6 in ) require cyclopropanation and di-N-oxide formation, resulting in lower yields (~50–70%) compared to the asymmetric synthesis of (S)-3-hydroxy analogs (~92% yield) . The triazole-based analog (from ) employs simpler thiol-alkylation steps but lacks the stereochemical complexity of nitrile-bearing compounds.

This contrasts with the hydroxybutanenitrile derivative, where the hydroxyl group facilitates hydrogen bonding . Methoxy groups in trimethoxyphenyl derivatives improve lipid solubility, enhancing membrane permeability compared to fluorine-substituted analogs .

Biological Activity

3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by the presence of a trimethoxyphenyl group and a butanenitrile moiety, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.

  • IUPAC Name: this compound
  • CAS Number: 36622-33-0
  • Molecular Formula: C14H19N1O3

Biological Activity Overview

The biological activities of this compound include anticancer properties, antioxidant activity, and potential effects on enzyme inhibition. The compound's structural features contribute to its interaction with various cellular targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of trimethoxyphenyl compounds have shown to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to apoptosis in cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
3eMCF-7<10Tubulin binding
3bMCF-71-10Apoptosis induction
3dMCF-7<5Microtubule disruption

The mechanism through which this compound exerts its biological effects is primarily through interaction with cellular proteins involved in proliferation and survival pathways. The compound may inhibit specific enzymes or receptors that are critical for cancer cell growth and survival.

Enzyme Inhibition

Enzymatic assays have demonstrated that similar compounds can inhibit key enzymes involved in cancer metabolism and proliferation. For example, the inhibition of urease and other enzymes has been documented in related studies .

Case Studies

  • Study on Antiproliferative Effects
    A study investigated the antiproliferative effects of various derivatives of trimethoxyphenyl compounds. Results indicated that the presence of specific substituents at the C2-position significantly influenced the potency against MCF-7 breast cancer cells. The most potent compounds exhibited IC50 values in the low micromolar range .
  • Antioxidant Activity Assessment
    Another study evaluated the antioxidant potential using DPPH assays. Compounds similar to this compound demonstrated significant free radical scavenging activity, suggesting potential protective effects against oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A plausible route involves nucleophilic substitution or condensation using 3,4,5-trimethoxybenzaldehyde as a precursor. For example, reacting it with a nitrile-containing alkylating agent under basic conditions (e.g., KCN or NaCN in DMF). Temperature control (80–100°C) and catalytic agents (e.g., phase-transfer catalysts) can enhance yield. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the nitrile product. Similar esterification protocols for 3,4,5-trimethoxybenzoate derivatives suggest methanol as a solvent and acid catalysts (e.g., H₂SO₄) for analogous reactions .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to identify methoxy (-OCH₃) protons (~δ 3.8–4.0 ppm) and nitrile carbon (~δ 120 ppm). Aromatic protons in the 3,4,5-trimethoxyphenyl group will show distinct splitting patterns.
  • IR : A sharp peak near ~2240 cm⁻¹ confirms the nitrile group. Methoxy C-O stretches appear at ~1250–1050 cm⁻¹.
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (ESI+) to verify molecular ion peaks (expected [M+H]⁺ ~278.3 g/mol).

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound in dark/light, humid/dry environments, and temperatures (4°C, 25°C, 40°C) for 1–6 months. Monitor degradation via HPLC and track nitrile group integrity using IR. For lab-scale storage, recommend airtight containers with desiccants at –20°C, as nitriles are generally hygroscopic and prone to hydrolysis under acidic/basic conditions.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitrile group in nucleophilic addition or cyclization reactions?

  • Methodological Answer : The nitrile’s electron-withdrawing nature and linear geometry make it susceptible to nucleophilic attack (e.g., Grignard reagents or amines). Computational studies (DFT) can map electron density distribution, highlighting the nitrile’s electrophilic carbon. For cyclization, evaluate solvent polarity (e.g., DMF vs. THF) and catalyst effects (e.g., Lewis acids like ZnCl₂). Compare with structurally similar nitriles (e.g., 3-Methyl-2-phenylbutanenitrile ) to assess steric hindrance from the trimethoxyphenyl group.

Q. How do the 3,4,5-trimethoxyphenyl substituents influence the compound’s electronic properties and biological interactions?

  • Methodological Answer : The methoxy groups donate electron density via resonance, altering the aromatic ring’s electron-richness. Use Hammett constants (σ values) to quantify substituent effects on reactivity. For biological studies (e.g., enzyme inhibition), molecular docking (AutoDock Vina) can model interactions between the trimethoxyphenyl moiety and hydrophobic enzyme pockets. Compare with N-(3,4,5-trimethoxyphenyl)guanidine , where methoxy groups enhance binding affinity to targets like kinases.

Q. What computational strategies (e.g., QSAR, MD simulations) are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • QSAR : Train models using descriptors like logP (lipophilicity), polar surface area, and H-bond donors/acceptors. Validate with experimental data from PubChem .
  • MD Simulations : Simulate membrane permeability (e.g., using GROMACS) by embedding the compound in a lipid bilayer. Track diffusion coefficients and interaction energies with phospholipids.
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, CYP450 metabolism, and toxicity. Cross-reference with safety data for structurally related amines/nitriles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar nitrile derivatives?

  • Methodological Answer : Variability often arises from solvent purity, catalyst loading, or moisture sensitivity. For example, esterification of 3,4,5-trimethoxybenzoic acid may require anhydrous conditions to avoid hydrolysis. Systematically test variables via Design of Experiments (DoE) to identify critical factors. Use LC-MS to detect byproducts (e.g., hydrolysis to carboxylic acids) and optimize reaction quenching/purification steps.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile

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